molecular formula C25H30O2 B1673671 KM-233 CAS No. 628263-22-9

KM-233

Cat. No.: B1673671
CAS No.: 628263-22-9
M. Wt: 362.5 g/mol
InChI Key: GZYXCXRHVALIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KM-233 is a synthetic cannabinoid drug that is a structural analog of delta-8-tetrahydrocannabinol, the less active but more stable isomer of the active component of Cannabis. This compound differs from delta-8-tetrahydrocannabinol by the pentyl side chain being replaced by a 1,1-dimethylbenzyl group. It has high binding affinity in vitro for both the cannabinoid receptor 1 and cannabinoid receptor 2, with a cannabinoid receptor 2 affinity of 0.91 nanomolar and 13-fold selectivity over the cannabinoid receptor 1 .

Preparation Methods

KM-233 is synthesized through a series of chemical reactions involving the modification of the side chain of delta-8-tetrahydrocannabinolThe reaction conditions include the use of various reagents and catalysts to facilitate the substitution and ensure the stability of the final product . Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to ensure the compound meets the required standards for research and medical use.

Chemical Reactions Analysis

KM-233 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution of functional groups. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Antineoplastic Properties

KM-233 has been studied for its antineoplastic effects, particularly against various cancer cell lines. Research indicates that this compound demonstrates increased potency in serum-free conditions, enhancing its effectiveness in inhibiting cancer cell viability. A study involving glioblastoma, melanoma, and colorectal cancer cell lines showed that this compound significantly reduced cell viability when tested without fetal bovine serum (FBS), suggesting that serum presence may hinder cannabinoid efficacy due to protein binding characteristics .

Cancer Type Cell Line IC50 (Serum-Free) IC50 (10% Serum)
GlioblastomaU87MGLowerHigher
MelanomaA375LowerHigher
Colorectal CancerHCT116LowerHigher

In Vivo Efficacy

A notable study evaluated the efficacy of this compound in a murine model of glioma. The results indicated a significant decrease in tumor growth rates when this compound was administered, highlighting its potential as a therapeutic agent in glioma treatment. The study utilized a flank tumor model to assess the compound's impact on tumor progression over time .

Comparative Analysis with Other Cannabinoids

In comparative studies involving this compound, Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) were also analyzed for their anticancer properties. Results showed that while all three cannabinoids exhibited antineoplastic activity, this compound had distinct advantages in certain conditions, particularly regarding its binding affinity and resultant bioavailability in serum-free environments .

Mechanism of Action

The mechanism of action of KM-233 involves its interaction with cannabinoid receptors, particularly cannabinoid receptor 2. Upon binding to these receptors, this compound induces a series of intracellular signaling events that lead to the activation of various pathways, including the mitogen-activated protein kinase pathway, the protein kinase B pathway, and the signal transducer and activator of transcription pathway. These pathways play a crucial role in regulating cell proliferation, apoptosis, and other cellular processes. In glioma cells, this compound treatment results in mitochondrial depolarization, activation of caspase 3, and cytoskeletal contractions, ultimately leading to cell death .

Comparison with Similar Compounds

KM-233 is unique among synthetic cannabinoids due to its structural modification, which enhances its selectivity for cannabinoid receptor 2 over cannabinoid receptor 1. Similar compounds include delta-8-tetrahydrocannabinol, which has a pentyl side chain instead of the 1,1-dimethylbenzyl group found in this compound. Other related analogs include compounds where the 1,1-dimethylbenzyl group is substituted or replaced by other groups, with varying degrees of affinity and selectivity for cannabinoid receptors . These structural differences contribute to the distinct pharmacological profiles and potential therapeutic applications of each compound.

Q & A

Basic Research Questions

Q. What is the primary mechanism of KM-233’s anti-glioma activity, and how does it differ from conventional therapies like BCNU?

this compound acts as a selective cannabinoid receptor agonist, targeting both CB1 and CB2 receptors to induce apoptosis in glioma cells via mitochondrial depolarization, caspase-3 activation, and cytoskeletal reorganization . Unlike BCNU (a DNA-alkylating agent), this compound’s mechanism avoids direct DNA damage, potentially reducing long-term mutagenic risks. Comparative in vitro studies show this compound’s cytotoxicity in U87 glioblastoma cells is dose-dependent and time-sensitive, with efficacy comparable to THC but with enhanced CB2 selectivity .

Q. What experimental models are most appropriate for evaluating this compound’s efficacy and safety in preclinical studies?

  • In vitro : U87 human glioblastoma cell lines are standard, assessed via MTS cell proliferation assays to quantify viability reductions (e.g., IC50 calculations) .
  • In vivo : Orthotopic U87-PRKDSCID mouse models and patient-derived xenografts are used to evaluate tumor burden reduction and neurotoxicity. Dose-escalation studies (e.g., 12 mg/kg/day for 20 days) demonstrate ~80% tumor regression with minimal neuronal tissue damage .

Q. How is this compound’s cytotoxicity quantified in vitro, and what timepoints are critical for data collection?

CellTiter 96® non-radioactive assays measure viability via absorbance changes. Time-course experiments reveal cytotoxicity onset at ~2 hours post-treatment (30 µM this compound), with significant apoptosis observed within 6 hours. Cyclic dosing (10 µM, 3-day cycles) achieves ~60% cell death, comparable to continuous exposure .

Advanced Research Questions

Q. What experimental designs optimize this compound’s therapeutic window when combined with DNA-alkylating agents like BCNU?

Synergistic studies require staggered dosing to avoid overlapping toxicity peaks. For example:

  • Pre-treatment with this compound (10 µM, 6 hours) primes cells for BCNU, enhancing DNA damage response .
  • In vivo, alternating cycles (this compound days 1–3; BCNU days 4–6) reduce tumor volume by 85% vs. monotherapy (60–70%) .
  • Key metrics : Phosphorylation profiles (MEK, ERK1/2, Akt) and caspase-3 activation are tracked via Western blotting .

Q. How do researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Pharmacokinetic factors : In vivo metabolism and blood-brain barrier penetration may reduce effective concentrations. LC-MS/MS quantifies plasma and tissue levels to adjust dosing .
  • Model limitations : 2D cell cultures lack tumor microenvironment interactions. 3D spheroid models or co-cultures with astrocytes improve translational relevance .
  • Data normalization : Tumor size in mice is standardized to baseline measurements, while in vitro data uses time-zero (T0) absorbance controls .

Q. What methodological approaches validate this compound’s low neurotoxicity in non-cancerous brain tissue?

  • Dose-escalation in healthy tissue : Primary neuronal cultures are treated with this compound (10–30 µM) for 72 hours. MAP-2 immunostaining and LDH release assays confirm minimal structural damage at therapeutic doses .
  • In vivo safety : Histopathology of hippocampal and cortical regions in treated mice shows no significant neuronal loss vs. vehicle controls .

Q. How can researchers optimize cyclic dosing protocols to mitigate potential resistance to this compound?

  • Pulsatile regimens : 8-hour exposure followed by 16-hour drug-free intervals prevent adaptive receptor desensitization .
  • Biomarker monitoring : p70S6K and STAT3 phosphorylation serve as early resistance indicators. Dose adjustments (e.g., 10 → 15 µM) restore efficacy .

Q. Data Analysis and Contradiction Management

Q. What statistical methods are recommended for analyzing this compound’s dose-response relationships?

  • Nonlinear regression : IC50 values are calculated using four-parameter logistic curves (GraphPad Prism®) .
  • Error handling : Triplicate technical replicates with SD ≤15% ensure reproducibility. Outliers are excluded via Grubbs’ test .

Q. How should conflicting data on this compound’s CB1/CB2 receptor selectivity be resolved?

  • Receptor antagonism assays : Co-treatment with CB1 (SR141716A) or CB2 (AM630) inhibitors clarifies target specificity. CB1 blockade reduces this compound’s efficacy by 40–50%, confirming dual receptor involvement .
  • Binding affinity assays : Radioligand displacement (e.g., [³H]CP55940) quantifies Ki values, showing 5x higher affinity for CB2 vs. CB1 .

Q. Translational Research Challenges

Q. What barriers exist in translating this compound’s preclinical success to clinical trials?

  • Bioavailability : Poor water solubility necessitates lipid-based nanoformulations .
  • Regulatory hurdles : FDA requires IND-enabling tox studies in non-rodent species (e.g., canine models) .
  • Ethical considerations : Preclinical neurotoxicity data must align with IACUC guidelines to justify human trials .

Properties

IUPAC Name

6,6,9-trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O2/c1-16-11-12-20-19(13-16)23-21(26)14-18(15-22(23)27-25(20,4)5)24(2,3)17-9-7-6-8-10-17/h6-11,14-15,19-20,26H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYXCXRHVALIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745439
Record name KM-233
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628263-22-9
Record name KM-233
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
KM-233
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
KM-233
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
KM-233
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
KM-233
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
KM-233
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
KM-233

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.